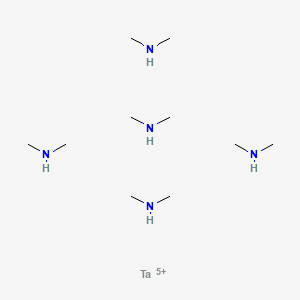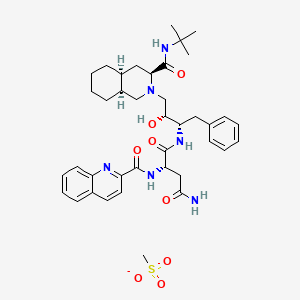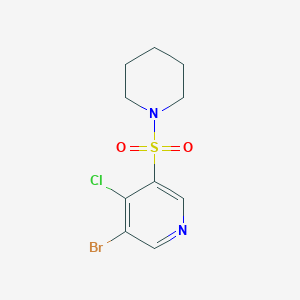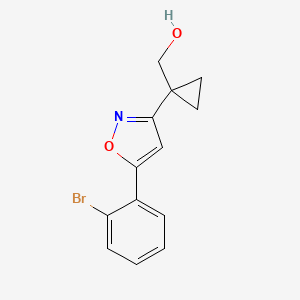
N-methylmethanamine;tantalum(5+)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-methylmethanamine;tantalum(5+): is a compound that combines the organic molecule N-methylmethanamine with the metal ion tantalum in its +5 oxidation state. N-methylmethanamine, also known as methylamine, is a simple amine with the formula CH₃NH₂. Tantalum is a transition metal known for its high melting point, corrosion resistance, and use in electronics and medical devices.
Métodos De Preparación
Synthetic Routes and Reaction Conditions:
N-methylmethanamine: can be synthesized by the reaction of formaldehyde and ammonium chloride, followed by reduction with hydrogen gas.
Tantalum(5+): is typically obtained by the reduction of tantalum pentachloride (TaCl₅) with sodium or potassium.
Industrial Production Methods:
N-methylmethanamine: is produced industrially by the reaction of methanol and ammonia over a catalyst.
Tantalum(5+): is produced by the reduction of tantalum pentachloride with sodium in a high-temperature reactor.
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: N-methylmethanamine can be oxidized to form formaldehyde and ammonia.
Reduction: Tantalum(5+) can be reduced to metallic tantalum using hydrogen gas.
Substitution: N-methylmethanamine can undergo substitution reactions with halogens to form N-methylhalomethanamine.
Common Reagents and Conditions:
Oxidation: Oxygen or hydrogen peroxide can be used as oxidizing agents.
Reduction: Hydrogen gas or sodium borohydride can be used as reducing agents.
Substitution: Halogens such as chlorine or bromine can be used in substitution reactions.
Major Products:
Oxidation: Formaldehyde and ammonia.
Reduction: Metallic tantalum.
Substitution: N-methylhalomethanamine.
Aplicaciones Científicas De Investigación
Chemistry:
Catalysis: N-methylmethanamine is used as a catalyst in organic synthesis.
Material Science: Tantalum is used in the production of high-performance alloys and electronic components.
Biology:
Biomaterials: Tantalum is used in medical implants due to its biocompatibility and corrosion resistance.
Medicine:
Pharmaceuticals: N-methylmethanamine is used in the synthesis of various pharmaceutical compounds.
Industry:
Electronics: Tantalum is used in the production of capacitors and other electronic components.
Mecanismo De Acción
N-methylmethanamine:
Molecular Targets: N-methylmethanamine acts as a nucleophile in organic reactions, attacking electrophilic centers.
Pathways: It participates in substitution and addition reactions, forming new carbon-nitrogen bonds.
Tantalum(5+):
Molecular Targets: Tantalum(5+) acts as a Lewis acid, accepting electron pairs from donor molecules.
Pathways: It participates in coordination chemistry, forming complexes with various ligands.
Comparación Con Compuestos Similares
Dimethylamine: Similar to N-methylmethanamine but with two methyl groups attached to the nitrogen.
Methanimine: Similar to N-methylmethanamine but with a hydrogen atom instead of a methyl group.
Tantalum(3+): A lower oxidation state of tantalum with different chemical properties.
Uniqueness:
N-methylmethanamine: Its simple structure and reactivity make it a versatile building block in organic synthesis.
Tantalum(5+): Its high oxidation state and ability to form stable complexes make it valuable in catalysis and materials science.
Propiedades
Fórmula molecular |
C10H35N5Ta+5 |
|---|---|
Peso molecular |
406.37 g/mol |
Nombre IUPAC |
N-methylmethanamine;tantalum(5+) |
InChI |
InChI=1S/5C2H7N.Ta/c5*1-3-2;/h5*3H,1-2H3;/q;;;;;+5 |
Clave InChI |
CPKOUUQDQCLDOO-UHFFFAOYSA-N |
SMILES canónico |
CNC.CNC.CNC.CNC.CNC.[Ta+5] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![methyl (2S)-4-[(S)-methylsulfinyl]-2-[phenylmethoxycarbonyl(prop-2-ynyl)amino]butanoate](/img/structure/B11819973.png)
![N-[(Z)-(4-tert-butylphenyl)methylideneamino]-4-methylbenzenesulfonamide](/img/structure/B11819980.png)
![3-{[4-(dimethylamino)phenyl]methylidene}-1H,2H-cyclopenta[b]quinoline-9-carboxylic acid](/img/structure/B11819991.png)
![benzyl N-[1-[[5-(diaminomethylideneamino)-1-[(4-methyl-2-oxochromen-7-yl)amino]-1-oxopentan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]carbamate](/img/structure/B11819993.png)
![methylsulfonyl 7-[(4E)-3-(aminomethyl)-4-methoxyiminopyrrolidin-1-yl]-1-cyclopropyl-6-fluoro-4-oxo-1,8-naphthyridine-3-carboxylate](/img/structure/B11819994.png)
![Sodium;[(1,5-dimethyl-3-oxo-2-phenylpyrazol-4-yl)methylamino]methanesulfonic acid;hydrate](/img/structure/B11820002.png)



![(2S)-2-amino-3-(1H-imidazol-5-yl)-4-[(5-methyl-1H-1,2,4-triazol-3-yl)sulfanyl]pentanedioic acid](/img/structure/B11820032.png)

![Methyl 5-[[2-[(2-methylpropan-2-yl)oxy]-2-oxoethyl]amino]-1,3-thiazole-2-carboxylate](/img/structure/B11820041.png)

